molecular formula C14H22S B6326065 iso-Propyl (4-pentylphenyl) sulfide CAS No. 2737205-93-3

iso-Propyl (4-pentylphenyl) sulfide

Cat. No.: B6326065
CAS No.: 2737205-93-3
M. Wt: 222.39 g/mol
InChI Key: CQKTVWCVBGKPRI-UHFFFAOYSA-N
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Description

iso-Propyl (4-pentylphenyl) sulfide is an organosulfur compound characterized by a sulfide functional group (-S-) linking an iso-propyl group and a 4-pentylphenyl moiety. The iso-propyl group introduces steric bulk, which may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

1-pentyl-4-propan-2-ylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22S/c1-4-5-6-7-13-8-10-14(11-9-13)15-12(2)3/h8-12H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKTVWCVBGKPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)SC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iso-Propyl (4-pentylphenyl) sulfide typically involves the reaction of 4-pentylphenyl magnesium bromide with isopropyl sulfide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

Iso-Propyl (4-pentylphenyl) sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfoxides and sulfones back to the sulfide form.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like thiols, amines, and halides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted organosulfur compounds.

Scientific Research Applications

Iso-Propyl (4-pentylphenyl) sulfide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties

Mechanism of Action

The mechanism of action of iso-Propyl (4-pentylphenyl) sulfide involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with various biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares iso-Propyl (4-pentylphenyl) sulfide with structurally or functionally related sulfides and aromatic compounds, focusing on substituent effects, bioactivity, and physicochemical properties.

Substituent Effects on Bioactivity

Evidence from γ-carboline conjugates () highlights the impact of substituent bulkiness on enzyme inhibition. For example:

  • Compound C-1h (R1 = iso-propyl, R2 = CH3) exhibited reduced butyrylcholinesterase (BChE) inhibitory activity (IC50 = 2.79 ± 0.09 μM) compared to C-1g (R1 = ethyl, IC50 = 1.36 ± 0.06 μM), suggesting that bulkier substituents like iso-propyl may hinder target binding .
  • In contrast, C-2c (R1 = methoxy, R2 = methyl) showed superior activity (IC50 = 0.39 ± 0.02 μM), indicating electron-donating groups enhance inhibition.

For this compound, the combination of a hydrophobic pentyl chain and iso-propyl group may reduce solubility and membrane permeability compared to analogs with smaller substituents (e.g., methyl or methoxy groups).

Structural Analogues in Sulfide Chemistry

CymitQuimica’s discontinued sulfides () provide insights into synthesis challenges and substituent trends:

Compound Substituents on Phenyl Ring Sulfide Group Availability Key Differences vs. Target Compound
iso-Propyl (3,5-dimethoxyphenyl) sulfide 3,5-dimethoxy iso-propyl Discontinued Electron-rich dimethoxy groups vs. hydrophobic pentyl chain
3,5-Dimethoxyphenyl methyl sulfide 3,5-dimethoxy methyl Discontinued Smaller sulfide group; lower steric hindrance

Physicochemical Properties

While direct data on this compound are unavailable, 4-Pentylphenyl 4-Methoxybenzoate () shares a 4-pentylphenyl group and is described as a white-to-pale yellow crystalline powder. This suggests that the 4-pentylphenyl moiety may confer solid-state stability but poor aqueous solubility, a trait likely amplified in the target sulfide due to the nonpolar iso-propyl group .

Key Research Findings and Implications

Steric vs. Electronic Effects : Bulky iso-propyl substituents reduce bioactivity in enzyme inhibitors compared to smaller alkyl or electron-donating groups (e.g., methoxy) .

Hydrophobicity : The 4-pentyl chain may enhance lipid solubility but limit applications requiring aqueous compatibility .

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